molecular formula C3H5O3- B073278 3-Hydroxypropionate CAS No. 1190-23-4

3-Hydroxypropionate

Cat. No.: B073278
CAS No.: 1190-23-4
M. Wt: 89.07 g/mol
InChI Key: ALRHLSYJTWAHJZ-UHFFFAOYSA-M
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Description

3-hydroxypropionate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxypropionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-hydroxypropionic acid.

Scientific Research Applications

Biochemical Applications

1.1. Precursor for Bioplastics
3HP is a key precursor for the synthesis of poly(3-hydroxypropionate) (P(3HP)), which is a type of bioplastic. This polymer exhibits favorable properties such as biodegradability and biocompatibility, making it suitable for various applications in packaging and medical devices .

1.2. Metabolic Engineering
Recent advancements in metabolic engineering have enabled the production of 3HP through microbial fermentation processes. For instance, Halomonas bluephagenesis has been engineered to produce high yields of 3HP from substrates like 1,3-propanediol, showcasing its potential in sustainable chemical production .

Industrial Applications

2.1. Chemical Synthesis
3HP serves as a platform chemical from which numerous valuable chemicals can be derived, including acrylic acid and acrylamide. Its role as a building block in the chemical industry underscores its economic importance .

2.2. Polyhydroxyalkanoates (PHAs) Production
The incorporation of 3HP into polyhydroxyalkanoates (PHAs) has gained attention due to PHAs' applications in biodegradable materials. The synthesis of copolymers containing 3HP enhances the material properties such as flexibility and thermal stability .

Biomedical Applications

3.1. Tissue Engineering
Research indicates that polymers derived from 3HP can be utilized in tissue engineering applications due to their biocompatibility and ability to support cell growth. They are being explored for use in scaffolds for bone and cartilage regeneration .

3.2. Drug Delivery Systems
The low acidity of 3HP-based materials reduces the risk of irritation when used in drug delivery systems, making them suitable for various pharmaceutical applications .

Case Studies

4.1. Production Optimization
A study demonstrated the optimization of production pathways for 3HP using engineered strains of E. coli and H. bluephagenesis. These strains were modified to enhance yield and productivity, achieving up to 154 g/L of 3HP with a productivity rate of 2.4 g/L/h .

4.2. Environmental Impact Assessment
Life cycle assessments have been conducted to evaluate the environmental impact of producing 3HP from renewable resources compared to petrochemical routes. These studies indicate that biotechnological production methods significantly reduce carbon footprints, promoting sustainability in chemical manufacturing .

Summary Table: Key Applications of this compound

Application Area Description
BioplasticsUsed as a precursor for poly(this compound), contributing to biodegradable materials
Chemical SynthesisServes as a platform chemical for producing acrylic acid and other valuable chemicals
Tissue EngineeringExplored for scaffolds due to biocompatibility and support for cell growth
Drug Delivery SystemsUtilized in drug delivery systems with reduced irritation risk
Environmental SustainabilityBiotechnological production methods reduce carbon footprints compared to traditional methods

Chemical Reactions Analysis

1.1. Dehydration to Acrylic Acid

3HP undergoes intramolecular dehydration at elevated temperatures (≥140°C) to form acrylic acid, a reaction critical for industrial polymer production :
3 Hydroxypropionic acidΔAcrylic acid+H2O\text{3 Hydroxypropionic acid}\xrightarrow{\Delta}\text{Acrylic acid}+\text{H}_2\text{O}
Key factors :

  • Catalyzed by acid or base .

  • Yield optimization requires precise temperature control to minimize side reactions .

1.2. Hydrolysis of Propiolactone

3HP is synthesized via propiolactone hydrolysis under acidic or basic conditions :
Propiolactone+H2O3 Hydroxypropionic acid\text{Propiolactone}+\text{H}_2\text{O}\rightarrow \text{3 Hydroxypropionic acid}
Industrial relevance : Propiolactone is produced from ketene and formaldehyde .

1.3. Base-Induced Hydration of Acrylic Acid

Reversing dehydration, acrylic acid hydrates to 3HP in basic conditions :
Acrylic acid+H2ONaOH3 Hydroxypropionic acid\text{Acrylic acid}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{3 Hydroxypropionic acid}
Limitation : Low equilibrium constant necessitates excess water .

2.1.1. Coenzyme A-Dependent Pathway

Microbes: Lactobacillus reuteri, Klebsiella pneumoniae
Reactions :

  • GlycerolGDHt PduCDE 3 HPA\text{Glycerol}\xrightarrow{\text{GDHt PduCDE }}\text{3 HPA}

  • 3 HPAPduP AldDH 3 HP CoA\text{3 HPA}\xrightarrow{\text{PduP AldDH }}\text{3 HP CoA}

  • 3 HP CoAPduL W3HP+ATP\text{3 HP CoA}\xrightarrow{\text{PduL W}}\text{3HP}+\text{ATP}
    Key features :

  • NAD+^+-dependent AldDH .

  • Theoretical yield: 0.83 mol 3HP/mol glycerol .

2.1.2. Coenzyme A-Independent Pathway

Microbes: Engineered Escherichia coli
Reactions :

  • GlycerolGDHt3 HPA\text{Glycerol}\xrightarrow{\text{GDHt}}\text{3 HPA}

  • 3 HPAALDH3HP\text{3 HPA}\xrightarrow{\text{ALDH}}\text{3HP}
    Challenges :

  • Toxicity of 3-HPA intermediate .

  • Low ALDH activity necessitates enzyme engineering .

2.2. Malonyl-CoA Pathway

Microbes: Chloroflexus aurantiacus, engineered H. bluephagenesis
Reactions :

  • Acetyl CoAACCMalonyl CoA\text{Acetyl CoA}\xrightarrow{\text{ACC}}\text{Malonyl CoA}

  • Malonyl CoAMCR3HP+2NADPH\text{Malonyl CoA}\xrightarrow{\text{MCR}}\text{3HP}+2\text{NADPH}
    Performance :

  • H. bluephagenesis achieved 154 g/L 3HP with 0.93 g/g yield from 1,3-propanediol .

  • MCR activity is rate-limiting in some strains .

2.3. This compound/4-Hydroxybutyrate (3HP/4HB) Cycle

Organisms: Metallosphaera sedula (thermoacidophilic archaea)
Key reactions :

  • Acetyl CoA+2CO2ACC3HP CoA\text{Acetyl CoA}+2\text{CO}_2\xrightarrow{\text{ACC}}\text{3HP CoA}

  • 3HP CoADehydratase ReductasePropionyl CoA\text{3HP CoA}\xrightarrow{\text{Dehydratase Reductase}}\text{Propionyl CoA}
    Kinetic insights :

  • Flux split: 35% acetyl-CoA branch, 65% succinate branch .

  • Regulatory enzymes: Acetyl-CoA carboxylase (ACC), hydroxybutyryl-CoA synthetase (HBCS) .

Comparative Analysis of Biosynthetic Pathways

Pathway Substrate Key Enzymes Max Yield Reference
CoA-Dependent (Glycerol)GlycerolGDHt, PduP, PduL/W0.83 mol/mol
CoA-Independent (Glycerol)GlycerolGDHt, ALDH3.3 g/L (shake flask)
Malonyl-CoAGlucoseACC, MCR154 g/L (fed-batch)
3HP/4HB CycleCO2_2ACC, 3HP-CoA synthetase37 nmol/min/mg

Industrial and Metabolic Engineering Challenges

  • Toxicity Management : 3-HPA accumulation inhibits cell growth; strategies include dynamic pathway regulation and enzyme balancing .

  • Redox Balance : NAD+^+/NADPH regeneration limits yields; H. bluephagenesis overexpresses AdhP to enhance redox efficiency .

  • Thermostability : Enzymes from M. sedula retain activity at 65°C, enabling high-temperature bioprocessing .

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the 3-hydroxypropionate/4-hydroxybutyrate (HP/4HB) cycle for autotrophic CO₂ fixation, and how do they influence 3HP biosynthesis efficiency?

The HP/4HB cycle, first identified in Chloroflexus aurantiacus and Metallosphaera sedula, involves two critical enzymes for 3HP biosynthesis: acetyl-CoA carboxylase (Acc) and malonyl-CoA reductase (Mcr) . Acc catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, while Mcr reduces malonyl-CoA to 3HP via malonate semialdehyde. Experimental reconstitution of this pathway in vitro using acetyl-CoA as a substrate revealed that 3HP formation is highly sensitive to Acc and Mcr activity but not to malonate semialdehyde reductase (Msr) . Researchers should prioritize kinetic assays of these enzymes under varying pH, temperature, and cofactor (NADPH) conditions to optimize flux toward 3HP.

Q. How can researchers experimentally distinguish between 3HP biosynthesis and competing pathways like fatty acid synthesis in microbial systems?

Competition between 3HP and fatty acid synthesis arises from shared precursors (e.g., malonyl-CoA). Methodological approaches include:

  • Enzyme inhibition assays : Using cerulenin (a fatty acid synthase inhibitor) to suppress FabF/FabH activity, thereby redirecting malonyl-CoA toward 3HP .
  • Metabolic flux analysis (MFA) : Isotopic labeling (e.g., ¹³C-acetate) combined with GC-MS to trace carbon flow into 3HP versus fatty acids .
  • Genetic knockout models : Deleting fas (fatty acid synthase) or overexpressing tesA (thioesterase) to reduce acyl-ACP accumulation .

Q. What are the optimal methods for quantifying 3HP in complex biological matrices during microbial fermentation studies?

  • GC-MS : Derivatize 3HP with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for sensitive detection, with a detection limit of ~0.1 µM .
  • HPLC with UV/RI detection : Use anion-exchange columns (e.g., Aminex HPX-87H) and 5 mM H₂SO₄ as the mobile phase, calibrated against NIST-certified standards .
  • Enzymatic assays : Couple 3HP oxidation to NADH production via 3HP dehydrogenase (e.g., from Pseudomonas aeruginosa), though this requires careful validation to avoid cross-reactivity .

Advanced Research Questions

Q. What strategies address the thermodynamic and kinetic bottlenecks in the malonyl-CoA reductase (Mcr)-catalyzed step of 3HP biosynthesis?

Mcr activity is often limited by NADPH dependency and product inhibition. Solutions include:

  • Cofactor engineering : Substitute NADPH with NADH by introducing NADH-specific Mcr variants (e.g., from Chloroflexus aurantiacus) or co-expressing transhydrogenases to balance NADPH/NADH pools .
  • Enzyme fusion tags : Link Mcr to substrate-channelling partners (e.g., Acc) to reduce intermediate diffusion and improve catalytic efficiency .
  • Directed evolution : Screen Mcr mutants for improved thermostability (e.g., using Pyrococcus furiosus homologs) or reduced inhibition by 3HP .

Q. How does the choice between in vitro reconstituted systems versus whole-cell microbial platforms impact the study of 3HP pathway dynamics?

Parameter In Vitro Systems In Vivo Systems
Control Precise manipulation of enzyme ratios and substrates Subject to cellular regulation (e.g., feedback inhibition)
Throughput Low (requires purified enzymes)High (amenable to high-throughput screening)
Toxicity Mitigation Avoids 3HP cytotoxicityRequires engineering pH tolerance or export systems
Applications Mechanistic studies of enzyme kineticsScalable production and pathway integration

Q. What genetic modifications in Escherichia coli enhance 3HP yield while maintaining cellular redox balance?

  • Dual-pathway engineering : Introduce the M. sedula HP/4HB cycle alongside the endogenous glycerol-to-3HP pathway to diversify carbon sources .
  • Redox balancing : Overexpress gapA (glyceraldehyde-3-phosphate dehydrogenase) to regenerate NADPH and delete pntAB (transhydrogenase) to minimize NADH depletion .
  • Toxic metabolite export : Express 3HP transporters (e.g., yohJK from Lactobacillus reuteri) to reduce intracellular accumulation .

Q. How does 3HP accumulation affect central carbon metabolism in eukaryotic systems, and what compensatory mechanisms exist?

In rat liver models, 3HP accumulation disrupts mitochondrial acetyl-CoA oxidation, impairing ATP synthesis and promoting lipid peroxidation. Metabolomic profiling reveals:

  • Downregulation : Mevalonate pathway (cholesterol synthesis) due to CoA sequestration .
  • Upregulation : Glutaryl-CoA metabolism (via N-glutarylglycine) as a detoxification mechanism .
  • Mitigation strategies : Co-supplementation with 5-aminolevulinate (5-ALA) to restore heme biosynthesis and mitochondrial membrane potential .

Properties

CAS No.

1190-23-4

Molecular Formula

C3H5O3-

Molecular Weight

89.07 g/mol

IUPAC Name

3-hydroxypropanoate

InChI

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1

InChI Key

ALRHLSYJTWAHJZ-UHFFFAOYSA-M

SMILES

C(CO)C(=O)[O-]

Canonical SMILES

C(CO)C(=O)[O-]

Synonyms

3-hydroxypropanoic acid
3-hydroxypropionate
3-hydroxypropionic acid
beta-lactic acid
hydracrylic acid

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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